REACTION_CXSMILES
|
[NH2:1][CH:2]([C:4]([OH:6])=O)[CH3:3].[CH2:7](N(CC)CC)[CH3:8].C[Si](Cl)(C)C.C([CH:21]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[C:22](Cl)=[O:23])C.[OH2:31]>ClCCl>[CH3:7][CH2:8][C:2]([NH:1][C:22](=[O:23])[CH2:21][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])([CH3:3])[C:4]([OH:6])=[O:31]
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Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
NC(C)C(=O)O
|
Name
|
|
Quantity
|
46.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50.09 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
2-ethyloctanoyl chloride
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 40° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to −10° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for another 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with in each case 100 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from toluene
|
Type
|
ADDITION
|
Details
|
by adding n-hexane
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CCC(C(=O)O)(C)NC(CCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |